molecular formula C13H11N3O3 B14242689 N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide CAS No. 189169-96-8

N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B14242689
CAS No.: 189169-96-8
M. Wt: 257.24 g/mol
InChI Key: KNIZZYCAQOGVEO-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11N3O3 It is known for its unique structure, which includes a pyridine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a condensation reaction, where the aldehyde group of 2-nitrobenzaldehyde reacts with the amide group of pyridine-3-carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)pyridine-3-carboxamide
  • 2-Chloro-N-(2-nitrophenyl)pyridine-3-carboxamide
  • N-(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide

Uniqueness

N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide is unique due to its specific combination of a nitrophenyl group and a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

189169-96-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-13(11-5-3-7-14-8-11)15-9-10-4-1-2-6-12(10)16(18)19/h1-8H,9H2,(H,15,17)

InChI Key

KNIZZYCAQOGVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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